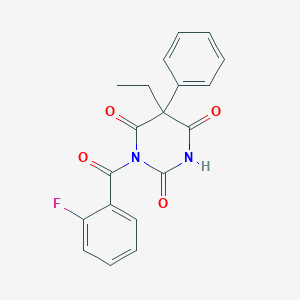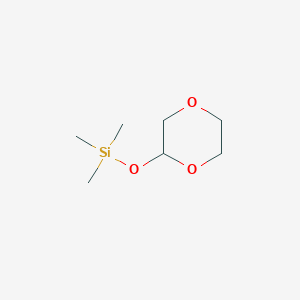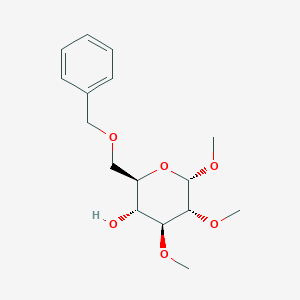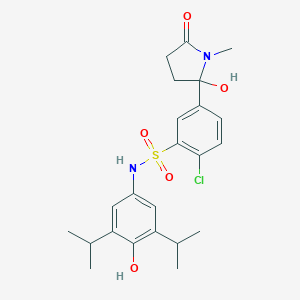
Sitalidone
概要
説明
Sitalidone, also known as HOE-708, is a potent thiazide-like diuretic and antihypertensive drug. It is primarily used to manage hypertension and edema by promoting the excretion of sodium and water from the body. The molecular formula of this compound is C23H29ClN2O5S, and it has a molecular weight of 481.005 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sitalidone involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as the sulfonamide and chlorophenyl groups are introduced through substitution reactions.
Final modifications:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Sitalidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Sitalidone has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.
Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.
作用機序
Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .
類似化合物との比較
Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Sitalidone.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Uniqueness of this compound: this compound is unique due to its potent diuretic and antihypertensive effects, as well as its specific chemical structure that allows for targeted inhibition of the sodium-chloride symporter. Its distinct molecular structure provides a balance between efficacy and safety, making it a valuable therapeutic agent in managing hypertension and edema .
特性
CAS番号 |
108894-39-9 |
|---|---|
分子式 |
C23H29ClN2O5S |
分子量 |
481.0 g/mol |
IUPAC名 |
2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |
InChIキー |
PGKMOQNZLQCYGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
同義語 |
Sitalidone |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)
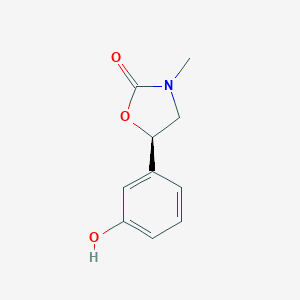


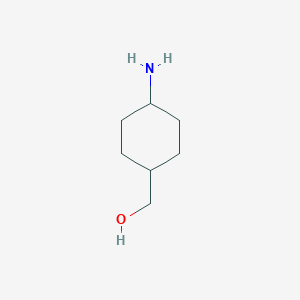

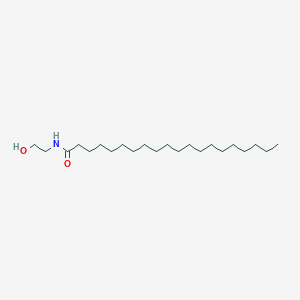
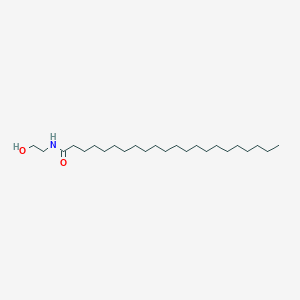

![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)
